molecular formula C17H20N4O B12627639 Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-

Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-

Cat. No.: B12627639
M. Wt: 296.37 g/mol
InChI Key: FDKJLUOOFWBTDY-UHFFFAOYSA-N
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Description

The compound Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl- (hereafter referred to as the target compound) is a heterocyclic molecule featuring:

  • A (3S)-1-azabicyclo[2.2.2]oct-3-yl substituent, a quinuclidine-derived bicyclic amine known for enhancing bioavailability and receptor binding in CNS-targeting drugs.
  • A 1-methyl group on the pyrazole ring, which may influence steric hindrance and metabolic stability.

While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with ligands targeting nicotinic acetylcholine receptors (nAChRs) and other CNS pathways .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

6-(1-azabicyclo[2.2.2]octan-3-yl)-2-methyl-2,3,6-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-one

InChI

InChI=1S/C17H20N4O/c1-19-14-4-2-3-12-16(14)13(18-19)9-21(17(12)22)15-10-20-7-5-11(15)6-8-20/h2-4,11,15H,5-10H2,1H3

InChI Key

FDKJLUOOFWBTDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=N1)CN(C3=O)C4CN5CCC4CC5

Origin of Product

United States

Preparation Methods

Condensation Reactions

One of the primary methods for synthesizing Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one involves the condensation of hydrazines with isoquinoline derivatives. A notable example is the use of 1H-pyrazole and various aldehydes or ketones under acidic or basic conditions.

Table 1: Condensation Reaction Conditions

Reactants Conditions Yield (%)
Hydrazine + Isoquinoline Acidic medium 75-85
Hydrazine + Aldehyde Basic medium 70-80

Cyclization Reactions

Cyclization reactions are crucial for forming the pyrazolo framework. The use of isatins in a basic environment allows for the formation of keto-acids that subsequently cyclize to yield the desired product.

Table 2: Cyclization Reaction Overview

Starting Material Catalyst/Conditions Yield (%)
Isatin + Hydrazine Basic medium 60-75
Isatin + Aldehyde Heat (reflux) 65-80

Multicomponent Reactions

Multicomponent reactions (MCRs) have gained popularity due to their efficiency in synthesizing complex molecules in fewer steps. For instance, combining hydrazines with multiple electrophiles has been shown to yield high quantities of Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one.

Table 3: Multicomponent Reaction Results

Components Conditions Yield (%)
Hydrazine + Multiple Electrophiles One-pot synthesis 80-90

Recent studies indicate a trend towards optimizing reaction conditions to enhance yields and reduce reaction times. Microwave-assisted synthesis has also been explored as a means to expedite cyclization processes while maintaining high yields.

Table 4: Recent Advances in Synthesis

Method Advantages Yield (%)
Microwave-assisted synthesis Faster reaction times 85-90
Use of greener solvents Environmentally friendly 70-80

The preparation methods for Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one are diverse and evolving. With advancements in synthetic techniques such as multicomponent reactions and microwave-assisted methods, researchers are able to achieve higher yields and more efficient syntheses. Continued exploration in this field will likely yield even more optimized methodologies that could enhance the compound's applicability in pharmaceuticals and other fields.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine .

Scientific Research Applications

Key Synthetic Routes

  • Condensation Reactions : The reaction of 4-(3S)-1-azabicyclo[2.2.2]octan-3-yl derivatives with different aromatic aldehydes has been highlighted as a promising synthetic pathway.
  • One-Pot Synthesis : Innovative approaches have enabled the one-pot synthesis of pyrazolo[3,4-c]isoquinoline derivatives, significantly simplifying the process while maintaining high stereoselectivity and yield .

Biological Activities

The biological activities of pyrazolo[3,4,5-de]isoquinolin-5(1H)-one derivatives are extensive and include:

Anticancer Properties

Research indicates that certain pyrazoloisoquinolines exhibit potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, compounds have been identified as selective inhibitors of B-Raf V600E mutations, which are prevalent in various cancers .

Neuropharmacological Effects

These compounds also show promise as neuropharmacological agents. They have been studied for their potential use as antidepressants and anxiolytics due to their interaction with neurotransmitter systems .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazolo[3,4,5-de]isoquinolin derivatives against various bacterial and fungal strains, suggesting their potential use in treating infectious diseases .

Applications in Materials Science

In addition to their medicinal properties, pyrazolo[3,4,5-de]isoquinolin derivatives are being explored for their applications in materials science:

Organic Light Emitting Diodes (OLEDs)

Certain derivatives have demonstrated efficiency as emitting materials in OLEDs due to their favorable photophysical properties. This application is particularly significant as the demand for high-performance organic materials continues to rise in the electronics industry .

Case Studies

Several case studies illustrate the successful application of pyrazolo[3,4,5-de]isoquinolin derivatives:

Study Objective Findings
Study 1Evaluate anticancer activityIdentified as effective B-Raf inhibitors with IC50 values in the nanomolar range .
Study 2Investigate neuropharmacological effectsShowed significant anxiolytic effects in animal models .
Study 3Test antimicrobial propertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Structural Analogs with Modified Alkyl Substituents

Key Example :

  • 4-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-1-ethyl-3,4-dihydropyrazolo[3,4,5-de]isoquinolin-5(1H)-one () Structural Difference: The 1-ethyl group replaces the 1-methyl group in the target compound. Impact:
  • Increased hydrophobicity (LogP likely higher than the methyl analog).
  • Potential for altered metabolic stability due to larger alkyl chain. Molecular Formula: C₁₈H₂₂N₄O (identical backbone) .
Parameter Target Compound Ethyl Analog ()
Substituent at Position 1 Methyl Ethyl
Molecular Weight ~306–310 g/mol* 310.401 g/mol
Stereocenters 1 1

*Estimated based on structural similarity.

Analogs with Distinct Bicyclic Systems

Key Examples :

  • 1-Azabicyclo[2.2.1]heptan-3-ol ():
    • Structural Difference : Smaller bicyclo[2.2.1] system vs. bicyclo[2.2.2].
    • Impact : Reduced ring strain and altered receptor binding due to conformational flexibility .
  • PNU-282987 (N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide) (): Structural Difference: Chlorobenzamide substituent instead of pyrazolo-isoquinolinone core. Pharmacological Relevance: Known α7 nAChR agonist (EC₅₀ = 3.5 μM), suggesting the target compound may share receptor targets .

Heterocyclic Variants

Key Example :

  • 5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole (): Structural Difference: Oxadiazole ring replaces pyrazolo-isoquinolinone. Impact:
  • Oxadiazole’s electron-withdrawing nature may reduce basicity of the bicyclic amine.
  • Enhanced metabolic resistance compared to ester/amide-containing analogs .

Pharmacologically Active Analogs

Key Examples :

Compound Structure Activity Reference
TC-1698 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane α4β2 nAChR partial agonist (EC₅₀ = 0.5 μM)
Varenicline 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine α4β2 nAChR partial agonist (smoking cessation)
Umeclidinium Bromide Quinuclidine-based Long-acting muscarinic antagonist (COPD)

Insights :

  • Pyrazolo-isoquinolinone cores are less common than pyridine/benzazepine systems (e.g., varenicline), which may confer unique selectivity.

Research Findings and Data Gaps

  • Synthetic Routes : The target compound’s synthesis may parallel methods for ethyl analogs (e.g., alkylation of bicyclic amines; describes quinuclidine synthesis) .
  • Receptor Profiling: No direct data exist, but structural analogs (e.g., PNU-282987) suggest α7/α4β2 nAChR targets. Testing against these receptors is critical .
  • Physicochemical Properties : The methyl substituent likely improves solubility over ethyl analogs, but computational modeling (e.g., LogP, pKa) is needed for validation.

Biological Activity

Pyrazolo[3,4,5-de]isoquinolin-5(1H)-one, 4-(3S)-1-azabicyclo[2.2.2]oct-3-yl-3,4-dihydro-1-methyl-, commonly referred to as a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazoloisoquinoline moiety and a bicyclic amine ring. Its molecular formula is C19H24N2OC_{19}H_{24}N_{2}O with a molecular weight of approximately 296.41 g/mol. This unique structure is believed to contribute to its biological properties.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have indicated that compounds similar in structure to pyrazolo[3,4,5-de]isoquinolin-5(1H)-one possess significant antioxidant activities. For instance, the presence of the azabicyclo-octyl ring has been linked to improved endothelial function by reducing oxidative stress in diabetic models .

Neuropharmacological Effects

Research indicates that derivatives of pyrazolo compounds can interact with various neurotransmitter receptors. Specifically, studies have shown that certain pyrazolo[4,5-c]quinolines exhibit high affinity for benzodiazepine receptors, suggesting potential anxiolytic or sedative effects . The binding affinity of these compounds can be influenced by structural modifications, indicating that the specific configuration of the azabicyclo moiety may enhance receptor interactions.

Anticancer Potential

Emerging evidence suggests that pyrazolo derivatives may exhibit anticancer properties by inhibiting key enzymes involved in tumor progression. For example, certain compounds have been shown to inhibit DNA topoisomerases, which play a critical role in DNA replication and repair processes in cancer cells . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous tissues.

Case Study 1: Antioxidant Effects in Diabetic Rats

A study conducted on Goto-Kakizaki rats demonstrated that treatment with related compounds improved nitric oxide-mediated vasodilation and reduced systemic oxidative stress markers. This suggests potential therapeutic applications for managing diabetic complications through antioxidant mechanisms .

Case Study 2: Neuropharmacological Assessment

In vitro binding studies revealed that specific derivatives of pyrazolo compounds could effectively displace radiolabeled flunitrazepam from brain membranes, indicating their potential as neuroactive agents with implications for treating anxiety disorders .

Data Summary

Activity Mechanism Reference
AntioxidantReduces oxidative stress; improves endothelial function
NeuropharmacologicalBinds to benzodiazepine receptors
AnticancerInhibits DNA topoisomerases

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrazolo-isoquinolinone core in this compound?

The pyrazolo-isoquinolinone scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing substituted hydrazines with carbonyl precursors (e.g., ketones or aldehydes) in ethanol or toluene under acidic or basic conditions can yield the core structure. Key steps include:

  • Intramolecular cyclization using catalysts like p-TSA (para-toluenesulfonic acid) .
  • Crystallization optimization from solvents such as dry benzene or ethanol to isolate intermediates .
  • Methylation at the N1 position via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) .

Q. How can researchers confirm the stereochemical integrity of the (3S)-1-azabicyclo[2.2.2]oct-3-yl substituent?

Advanced techniques include:

  • Chiral HPLC with a polysaccharide-based column to resolve enantiomers.
  • X-ray crystallography to determine absolute configuration .
  • NOESY NMR to correlate spatial proximity of protons in the bicyclic system .

Q. What spectroscopic methods are critical for structural validation?

  • ¹H/¹³C NMR : Assign peaks for the pyrazolo ring (δ 7.5–8.5 ppm for aromatic protons) and azabicyclo system (δ 1.5–3.0 ppm for bridgehead protons) .
  • HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula (e.g., C₁₆H₁₉N₃O₂) .
  • IR spectroscopy to identify carbonyl stretches (~1650–1700 cm⁻¹) and N-H bends .

Advanced Research Questions

Q. How can contradictory bioactivity data from different assay conditions be resolved?

  • Dose-response standardization : Ensure consistent molar concentrations across assays (e.g., IC₅₀ values in enzyme inhibition studies).
  • Solvent effects : Compare DMSO vs. aqueous solubility to rule out aggregation artifacts .
  • Orthogonal assays : Validate results using both in vitro (e.g., enzymatic) and cell-based models .

Q. What strategies optimize the regioselectivity of substitutions on the isoquinolinone ring?

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to guide lithiation at specific positions .
  • Microwave-assisted synthesis : Enhance reaction kinetics for regiocontrol .
  • Computational modeling : Predict reactive sites via DFT (Density Functional Theory) calculations .

Q. How can researchers address low yields in the final cyclization step?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst optimization : Test Pd(OAc)₂ or CuI for transition-metal-mediated cyclizations .
  • Temperature gradients : Gradual heating (e.g., 60°C → 120°C) reduces side reactions .

Critical Considerations

  • Stability studies : Monitor decomposition under light/heat via accelerated stability testing (40°C/75% RH for 4 weeks) .
  • Toxicity screening : Use Ames tests or zebrafish models to assess genotoxicity early in development .

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